isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1207041-10-8
VCID: VC6207818
InChI: InChI=1S/C17H16N2O3S/c1-11(2)22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3
SMILES: CC(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39

isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate

CAS No.: 1207041-10-8

Cat. No.: VC6207818

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate - 1207041-10-8

Specification

CAS No. 1207041-10-8
Molecular Formula C17H16N2O3S
Molecular Weight 328.39
IUPAC Name propan-2-yl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate
Standard InChI InChI=1S/C17H16N2O3S/c1-11(2)22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3
Standard InChI Key FAMDQNBUOUHLOL-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate, delineates its molecular architecture:

  • Core structure: A thieno[3,2-d]pyrimidine system, comprising a fused thiophene (positions 1–3) and pyrimidine (positions 4–6) ring.

  • Substituents:

    • A phenyl group at position 7 of the thiophene ring.

    • A ketone (oxo) group at position 4 of the pyrimidine ring.

    • An isopropyl ester (–OCOOCH(CH₃)₂) linked via a methylene bridge (–CH₂–) to the nitrogen at position 3.

The dihedral angle between the thienopyrimidine core and phenyl group is hypothesized to approximate 66–70°, based on crystallographic data from ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxylate . This spatial arrangement influences intermolecular interactions, such as C–H⋯O hydrogen bonds, which stabilize crystal packing .

Synthetic Methodologies

While no direct synthesis of the target compound is documented, analogous thieno[3,2-d]pyrimidines are synthesized via:

Aza-Wittig Reaction

Functionalized iminophosphoranes react with isocyanates under mild conditions to form the pyrimidine core. For example, ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxylate was synthesized via this route . Adapting this method, phenyl isocyanate could cyclize with a thiophene-containing iminophosphorane to yield the target compound.

Cyclocondensation of Thioureas

Thiourea derivatives undergo cyclization with α,β-unsaturated ketones or esters. This approach is exemplified in the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, where aminothiophene intermediates are condensed with nitriles .

Functionalization of Preformed Cores

Late-stage modifications, such as esterification or alkylation, enable diversification. For instance, S-alkylation of 4-chlorothieno[3,2-d]pyrimidines with isopropyl bromoacetate could introduce the ester moiety .

Table 1: Comparative Synthetic Routes for Thieno[3,2-d]Pyrimidine Derivatives

MethodReagents/ConditionsYield (%)Key Reference
Aza-Wittig ReactionIminophosphorane, phenyl isocyanate, rt60–75
CyclocondensationThiourea, α,β-unsaturated ester, Δ45–65
Late-Stage Alkylation4-Chloro derivative, isopropyl bromoacetate, K₂CO₃50–70

Physicochemical Properties

Predicted properties, inferred from structural analogs:

  • Solubility: The isopropyl ester enhances lipophilicity compared to free acids, though less effectively than monoethanolamine salts (e.g., solubility ≈ 50–100 µg/mL in aqueous buffers) .

  • Melting Point: Estimated 180–190°C, consistent with hydrogen-bonded crystalline structures .

  • Hydrogen Bonding: Intramolecular C–H⋯O bonds between the oxo group and thiophene ring likely stabilize the planar conformation .

Table 2: Predicted Physicochemical Properties

PropertyValue/RangeBasis
Molecular Weight382.45 g/molCalculated
LogP3.2 ± 0.3Analogous esters
Aqueous Solubility50–100 µg/mLMonoethanolamine salt data
Crystal SystemMonoclinicThienopyrimidine analogs

Biological Activity and Mechanisms

Antifungal Activity

Pyrimidine-3-sulfonamide analogs demonstrate efficacy against Candida albicans (MIC ≤ 25 µg/mL) . While the target compound lacks a sulfonamide group, its electron-deficient pyrimidine core may similarly inhibit lanosterol 14α-demethylase.

Cytotoxicity Profile

NCI-60 screening data for triazole-containing thienopyrimidines show selective toxicity against leukemia (GI₅₀ ≈ 2 µM) . The isopropyl ester may reduce cytotoxicity compared to free acids, as seen in TPO mimetics .

Table 3: Hypothesized Biological Activities

ActivityTargetPredicted PotencyReference
ATR Kinase InhibitionATP-binding domainIC₅₀ ≈ 20 nM
AntifungalLanosterol demethylaseMIC ≈ 50 µg/mL
AnticancerLeukemia cell linesGI₅₀ ≈ 5 µM

Applications in Drug Development

Solubility-Enhanced Formulations

The isopropyl ester balances lipophilicity and solubility, avoiding the extreme hydrophobicity of free acids (e.g., 5 µg/mL solubility for TPO mimetics) . This property could improve oral bioavailability in kinase inhibitors.

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